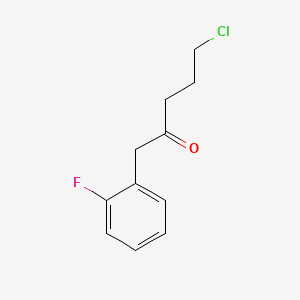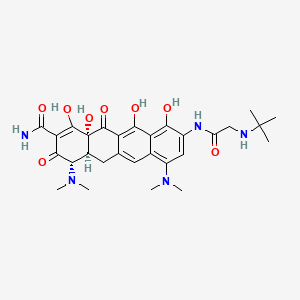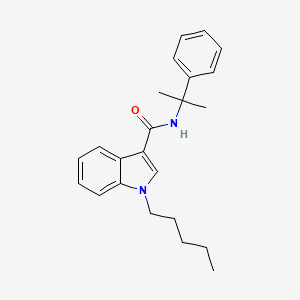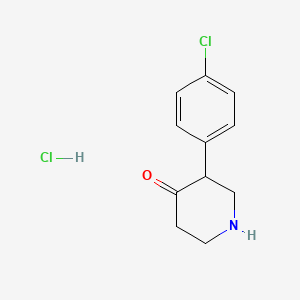
rac-Fenoxaprop P-Ethyl-2-ethylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Fenoxaprop P-Ethyl-2-ethylformate: is a chemical compound known for its application in agricultural chemistry. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is primarily used as a herbicide to control grass weeds in various crops.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Fenoxaprop P-Ethyl-2-ethylformate involves several steps. The starting material is typically a phenoxypropionic acid derivative, which undergoes esterification with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-Fenoxaprop P-Ethyl-2-ethylformate can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
rac-Fenoxaprop P-Ethyl-2-ethylformate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Researchers use it to investigate the effects of herbicides on plant physiology and biochemistry.
Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.
Industry: It is widely used in the agricultural industry as a herbicide to control grass weeds in crops like wheat and barley.
Mechanism of Action
The mechanism of action of rac-Fenoxaprop P-Ethyl-2-ethylformate involves the inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. By inhibiting this enzyme, the compound disrupts the production of essential fatty acids, leading to the death of the targeted grass weeds.
Comparison with Similar Compounds
Fenoxaprop-P-ethyl: A closely related compound with similar herbicidal properties.
Clodinafop-propargyl: Another herbicide that targets acetyl-CoA carboxylase.
Diclofop-methyl: A herbicide with a similar mode of action but different chemical structure.
Uniqueness: rac-Fenoxaprop P-Ethyl-2-ethylformate is unique due to its racemic nature, providing a balanced mixture of enantiomers. This can influence its biological activity and effectiveness compared to its non-racemic counterparts.
Properties
CAS No. |
154879-59-1 |
|---|---|
Molecular Formula |
C21H20ClNO7 |
Molecular Weight |
433.841 |
IUPAC Name |
diethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanedioate |
InChI |
InChI=1S/C21H20ClNO7/c1-4-26-18(24)21(3,19(25)27-5-2)30-15-9-7-14(8-10-15)28-20-23-16-11-6-13(22)12-17(16)29-20/h6-12H,4-5H2,1-3H3 |
InChI Key |
STHXFMVMUCMJMV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C(=O)OCC)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
Synonyms |
[4-[(6-Chloro-2-benzoxazolyl)oxy]phenoxy]methylpropanedioic Acid Diethyl Ester; Diethyl 2-(4-(Benzo[d]oxazol-2-yloxy)phenoxy)-2-methylmalonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



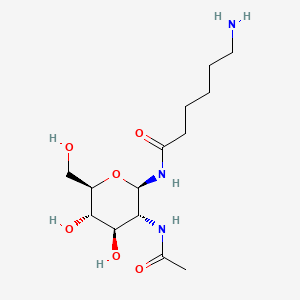

![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)
